methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate
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Overview
Description
Methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoro-5-nitrobenzoic acid with methylamine, followed by cyclization using a suitable catalyst . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize byproducts are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-methyl-1H-indazole: Shares the indazole core but lacks the carboxylate group.
Methyl 6-fluoro-1H-indazole-5-carboxylate: Similar structure but without the methyl group at the 3-position.
Uniqueness
Methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluorine and methyl groups, along with the carboxylate ester, provides a distinct set of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C10H9FN2O2 |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
methyl 6-fluoro-3-methyl-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-5-6-3-7(10(14)15-2)8(11)4-9(6)13-12-5/h3-4H,1-2H3,(H,12,13) |
InChI Key |
RJOLBIDETVZLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1)F)C(=O)OC |
Origin of Product |
United States |
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